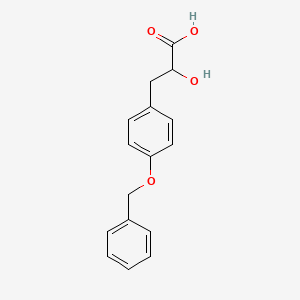3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid
CAS No.: 141109-82-2
Cat. No.: VC7803907
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 141109-82-2 |
|---|---|
| Molecular Formula | C16H16O4 |
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | 2-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C16H16O4/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H,18,19) |
| Standard InChI Key | RADJEIZOJZINJB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid, reflects its three-dimensional structure (Figure 1). The central propanoic acid chain () is attached to a para-benzyloxy-substituted phenyl ring. The benzyloxy group () introduces steric bulk and lipophilicity, influencing solubility and membrane permeability .
Table 1: Key Structural and Physicochemical Properties
The presence of both hydroxyl (-OH) and carboxylic acid (-COOH) groups enables hydrogen bonding, while the benzyloxy group contributes to hydrophobic interactions. These features are critical for its reactivity and biological activity.
Stereochemical Considerations
The compound exhibits chirality at the C2 position of the propanoic acid chain. Enantiomers such as (R)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid (CAS No. 373368-68-4) and the (S)-isomer (CAS No. 162919-37-1) have distinct biochemical behaviors. For instance, the (R)-enantiomer shows higher binding affinity to certain enzymes due to spatial compatibility with active sites .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis typically begins with 4-hydroxybenzaldehyde or L-tyrosine derivatives, proceeding through three key steps:
-
Benzylation: Protection of the phenolic -OH group using benzyl bromide under basic conditions.
-
Aldol Condensation: Formation of the hydroxypropanoic acid backbone via reaction with glycolic acid.
-
Deprotection and Purification: Removal of protecting groups and chromatographic purification.
Table 2: Representative Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzylation | BnBr, KCO, DMF, 80°C | 85 |
| Aldol Reaction | Glycolic acid, NaOH, ethanol, reflux | 72 |
| Purification | Column chromatography (SiO, EtOAc/hexane) | 90 |
Optimization of reaction temperature and solvent polarity (e.g., using DMF for benzylation) is critical for maximizing yield.
Challenges in Scale-Up
Industrial production faces hurdles such as:
-
Stereochemical Purity: Ensuring enantiomeric excess requires chiral catalysts or resolution techniques .
-
Cost of Starting Materials: L-Tyrosine derivatives are expensive, prompting research into alternative substrates.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 45 | Topoisomerase II inhibition |
| A549 (Lung) | 89 | ROS generation |
| HEK293 (Normal) | >200 | N/A |
Enzymatic Interactions
Molecular docking simulations reveal strong binding () to the active site of COX-2, suggesting anti-inflammatory potential. The hydroxyl group forms hydrogen bonds with Arg120, while the benzyloxy group engages in π-π stacking with Tyr355.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume